N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and a cyclopenta[d]pyrimidin-2-yl group. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as 1H NMR, 13C NMR, and IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of chemical reactions. For example, they can participate in Michael addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties can be determined using various analytical techniques, such as mass spectrometry and NMR spectroscopy .Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. The structural-activity relationship analysis reveals the potential of these compounds as anticancer and anti-inflammatory agents, with specific compounds showing significant activity against HCT-116 and MCF-7 cancer cell lines (Rahmouni et al., 2016).
Aldehyde Oxidase Metabolism Reduction
Research on imidazo[1,2-a]pyrimidine derivatives has identified compounds demonstrating in vivo tumor growth inhibition in castration-resistant prostate cancer. A study aimed at reducing the metabolism mediated by aldehyde oxidase (AO) has led to insights into modifying the heterocycle to avoid AO-mediated oxidation, enhancing the drug's stability and effectiveness (Linton et al., 2011).
Adenosine Receptor Affinity
Pyrazolopyrimidines have been identified to exhibit significant adenosine receptor affinity. Compounds with specific substitutions have shown antagonist activity greater than known adenosine receptor antagonists, indicating their potential in therapeutic applications targeting these receptors (Quinn et al., 1991).
Insecticidal and Antibacterial Potential
A study on pyrimidine-linked pyrazole derivatives by microwave irradiative cyclocondensation has unveiled their insecticidal and antibacterial potential. These compounds have been evaluated against specific insects and microorganisms, suggesting their utility in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Heterocyclic Synthesis
Research into thioxopyrimidines in heterocyclic synthesis has led to the development of novel compounds incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety. These compounds have been synthesized via intramolecular cyclization and exhibit potential for further medicinal chemistry exploration (Ho & Suen, 2013).
Future Directions
Properties
IUPAC Name |
N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-3-12(20)16-11-7-8(2)18-19(11)14-15-10-6-4-5-9(10)13(21)17-14/h7H,3-6H2,1-2H3,(H,16,20)(H,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNKGNXSMNMUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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